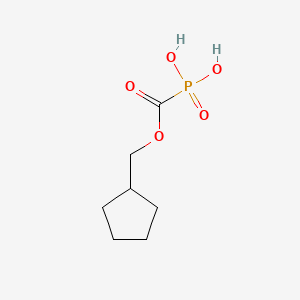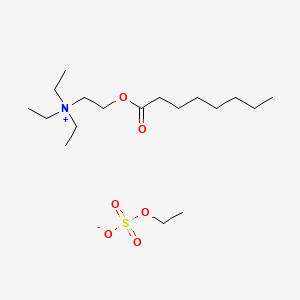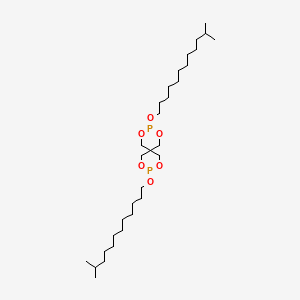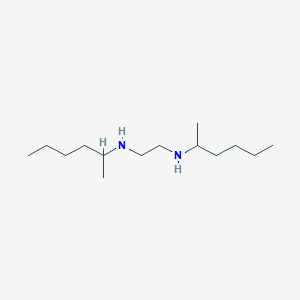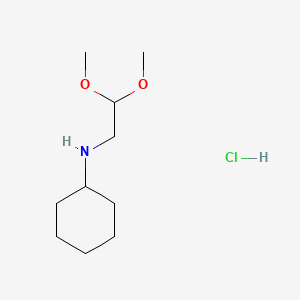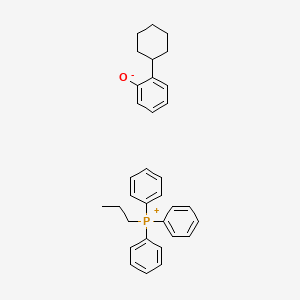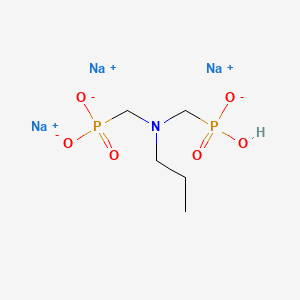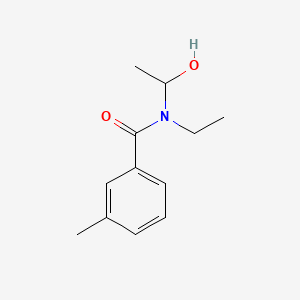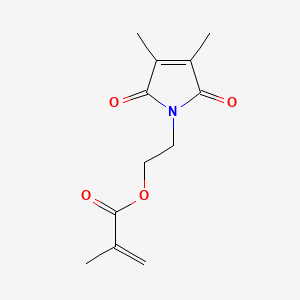
Sodium 4-hydroxy-7-((3-nitrobenzoyl)amino)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 303-963-8, also known as sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate typically involves the nitration of 4-hydroxy-7-amino-naphthalene-2-sulphonic acid followed by the acylation with 3-nitrobenzoyl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing advanced chemical reactors and purification systems to achieve the desired product quality. The use of automated systems and stringent quality control measures are essential to maintain consistency and safety in production.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functional derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes and applications.
Applications De Recherche Scientifique
Sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-hydroxy-7-amino-naphthalene-2-sulphonate
- Sodium 4-hydroxy-7-[(3-aminobenzoyl)amino]naphthalene-2-sulphonate
- Sodium 4-hydroxy-7-[(3-methylbenzoyl)amino]naphthalene-2-sulphonate
Uniqueness
Sodium 4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulphonate is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Numéro CAS |
94232-36-7 |
|---|---|
Formule moléculaire |
C17H11N2NaO7S |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
sodium;4-hydroxy-7-[(3-nitrobenzoyl)amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N2O7S.Na/c20-16-9-14(27(24,25)26)8-11-6-12(4-5-15(11)16)18-17(21)10-2-1-3-13(7-10)19(22)23;/h1-9,20H,(H,18,21)(H,24,25,26);/q;+1/p-1 |
Clé InChI |
JPZIWFKHPVTCGO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


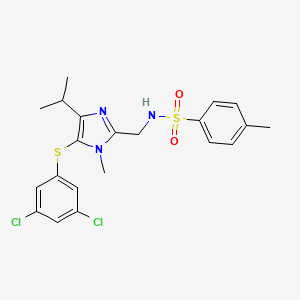
![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675725.png)
